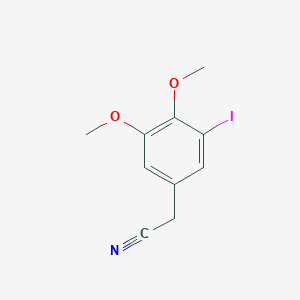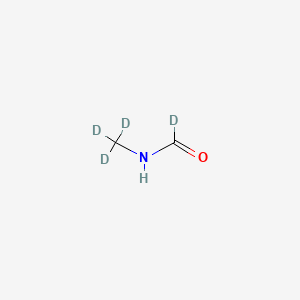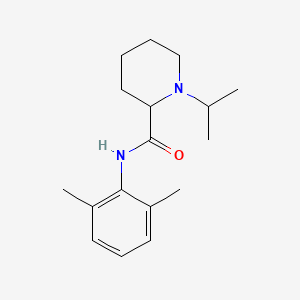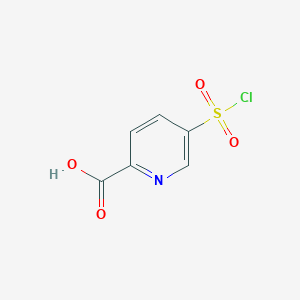
2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amin ist eine chemische Verbindung mit der Summenformel C8H13N3 und einem Molekulargewicht von 151,21 g/mol . Diese Verbindung zeichnet sich durch einen Pyrimidinring aus, der an den Positionen 2 und 6 mit zwei Methylgruppen substituiert ist, und eine Ethylamingruppe an Position 4.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amin beinhaltet typischerweise die Reaktion von 2,6-Dimethylpyrimidin mit Ethylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann Schritte wie die Reinigung durch Kristallisation oder Destillation umfassen, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Sie kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.
Substitution: Die Ethylamingruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyrimidinoxiden führen, während die Reduktion verschiedene Aminderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine möglichen therapeutischen Eigenschaften und als Baustein für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung verschiedener chemischer Produkte und Materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Ethylamingruppe kann mit Enzymen oder Rezeptoren interagieren, was zu verschiedenen biologischen Effekten führt. Die genauen Signalwege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The ethylamine group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amin ähneln, umfassen:
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amin
- 2-(2,6-Dimethylpyrimidin-4-yl)ethanol
- 2-(2,6-Dimethylpyrimidin-4-yl)essigsäure .
Einzigartigkeit
Was 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amin auszeichnet, ist sein spezifisches Substitutionsschema und das Vorhandensein der Ethylamingruppe, die einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-(2,6-dimethylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C8H13N3/c1-6-5-8(3-4-9)11-7(2)10-6/h5H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
NFEMNTBWTUVWOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)



![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)


![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

